6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide
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Overview
Description
6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide is an organic compound with the molecular formula C18H21N3O3. This compound is known for its unique structure, which includes a nicotinamide moiety linked to a p-tolyloxy-acetylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the Suzuki–Miyaura coupling reaction is often used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethyl-6-methyl-phenyl)-2-p-tolyloxy-acetamide
- 6-Methyl-N-[3-(2-p-tolyloxy-acetylamino)-propyl]-nicotinamide
Uniqueness
6-methyl-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)nicotinamide is unique due to its specific structure, which includes a nicotinamide moiety and a p-tolyloxy-acetylamino group. This structure imparts distinctive chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-methyl-N-[2-[[2-(4-methylphenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-7-16(8-4-13)24-12-17(22)19-9-10-20-18(23)15-6-5-14(2)21-11-15/h3-8,11H,9-10,12H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
HABFKPVOXBLXQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=C(C=C2)C |
Origin of Product |
United States |
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